molecular formula C7H10N2OS B13209942 3-Amino-1-(2-methyl-1,3-thiazol-5-YL)propan-1-one

3-Amino-1-(2-methyl-1,3-thiazol-5-YL)propan-1-one

Cat. No.: B13209942
M. Wt: 170.23 g/mol
InChI Key: IQIRCSRIGHXIDR-UHFFFAOYSA-N
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Description

3-Amino-1-(2-methyl-1,3-thiazol-5-YL)propan-1-one is a compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various drugs and biologically active agents .

Preparation Methods

The synthesis of 3-Amino-1-(2-methyl-1,3-thiazol-5-YL)propan-1-one typically involves the reaction of 2-methyl-1,3-thiazole-5-carboxylic acid with appropriate amines under specific conditions. One common method includes the use of potassium carbonate in a mixture of methanol and water, followed by further treatment to yield the final compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

3-Amino-1-(2-methyl-1,3-thiazol-5-YL)propan-1-one undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and solvents like methanol and ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Amino-1-(2-methyl-1,3-thiazol-5-YL)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic activities.

    Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-methyl-1,3-thiazol-5-YL)propan-1-one involves its interaction with various molecular targets and pathways. The thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems. This unpredictability allows the compound to reset physiological systems differently .

Comparison with Similar Compounds

3-Amino-1-(2-methyl-1,3-thiazol-5-YL)propan-1-one can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: Another antineoplastic drug.

The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of other thiazole derivatives.

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

3-amino-1-(2-methyl-1,3-thiazol-5-yl)propan-1-one

InChI

InChI=1S/C7H10N2OS/c1-5-9-4-7(11-5)6(10)2-3-8/h4H,2-3,8H2,1H3

InChI Key

IQIRCSRIGHXIDR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)C(=O)CCN

Origin of Product

United States

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